molecular formula C9H20N2 B1274666 (1-Propylpiperidin-4-yl)methanamine CAS No. 392691-05-3

(1-Propylpiperidin-4-yl)methanamine

Cat. No.: B1274666
CAS No.: 392691-05-3
M. Wt: 156.27 g/mol
InChI Key: QSUUJNCKEJEANG-UHFFFAOYSA-N
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Description

(1-Propylpiperidin-4-yl)methanamine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-propylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-5-11-6-3-9(8-10)4-7-11/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUUJNCKEJEANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390376
Record name 1-(1-Propylpiperidin-4-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392691-05-3
Record name 1-(1-Propylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-propylpiperidin-4-yl)methanamine
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The Piperidine Scaffold in Medicinal Chemistry: a Historical Perspective

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in the design and discovery of therapeutic agents. informahealthcare.commdpi.comresearchgate.netnih.gov Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, which are crucial for drug efficacy. informahealthcare.com The historical trajectory of piperidine-based amine scaffolds in medicinal chemistry is rich with examples of successful drugs across various therapeutic areas.

The inherent structural features of the piperidine ring, including its non-planar, chair-like conformation and the basicity of the nitrogen atom, allow for diverse and specific interactions with biological targets. researchgate.net This has led to the incorporation of the piperidine moiety into a wide array of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. mdpi.comresearchgate.net The ability to readily modify the piperidine ring at various positions, including the nitrogen atom and the carbon backbone, provides a versatile platform for medicinal chemists to fine-tune the pharmacological profile of a compound.

The Significance of the Methanamine Moiety

The methanamine moiety (-CH2NH2), a primary amine separated from a larger scaffold by a methylene (B1212753) group, plays a crucial role in the bioactivity of many compounds. The primary amine group is a key hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as enzymes and receptors. nih.gov This functional group can also be readily protonated at physiological pH, conferring a positive charge that can be critical for binding to negatively charged pockets in proteins.

Furthermore, the methanamine linker provides a degree of conformational flexibility, allowing the amine to orient itself optimally for target engagement. The presence of this moiety can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The ability to derivatize the primary amine to secondary or tertiary amines, or to form amides, ureas, and sulfonamides, offers a straightforward strategy for modulating a compound's biological activity and physicochemical characteristics.

The specific nature of the alkyl substituent on the piperidine (B6355638) nitrogen, in this case, a propyl group, can also significantly impact the molecule's properties. The size and lipophilicity of the N-alkyl group can influence receptor binding affinity, selectivity, and pharmacokinetic parameters. google.com

1 Propylpiperidin 4 Yl Methanamine As a Research Tool

Established Synthetic Routes for this compound from Piperidine-4-carboxamide

A primary and straightforward pathway to this compound begins with the commercially available starting material, piperidine-4-carboxamide (also known as isonipecotamide). This route involves a two-step process: N-alkylation of the piperidine nitrogen followed by the reduction of the carboxamide group. The order of these steps can be interchangeable depending on the desired strategy and intermediate stability.

Alkylation and Reductive Transformations in Piperidine Ring Functionalization

N-Alkylation: The secondary amine of the piperidine ring is alkylated to introduce the propyl group. This is typically achieved by reacting the piperidine derivative with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base. The base, such as potassium carbonate or triethylamine, neutralizes the hydrogen halide formed during the reaction, driving it to completion.

Amide Reduction: The carboxamide group at the 4-position is reduced to a primary amine (methanamine). This transformation requires a powerful reducing agent, most commonly a metal hydride like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

Table 1: Representative Reaction Steps for Synthesis from Piperidine-4-carboxamide
StepTransformationStarting MaterialReagents & ConditionsIntermediate/Product
1N-AlkylationPiperidine-4-carboxamide1-Bromopropane, K₂CO₃, Acetonitrile (B52724), Reflux1-Propylpiperidine-4-carboxamide (B2788428)
2Amide Reduction1-Propylpiperidine-4-carboxamide1. LiAlH₄, THF, 0 °C to Reflux2. Aqueous WorkupThis compound

Reaction Condition Optimization for Scalable Synthesis

For the large-scale production of this compound, optimization of reaction conditions is crucial to ensure efficiency, safety, and cost-effectiveness. Drawing from methodologies developed for analogous piperidine-based pharmaceutical intermediates, several factors are considered. nih.govnih.gov

Key optimization parameters include:

Solvent Choice: Selecting solvents that are effective, safe, and easily removable. For N-alkylation, polar aprotic solvents like acetonitrile or DMF are common, while for reduction, ethers like THF or 2-methyl-THF (a safer alternative to diethyl ether) are preferred.

Reagent Stoichiometry: Using the minimum effective amount of reagents, particularly expensive or hazardous ones like LiAlH₄, is critical. Careful control of stoichiometry reduces waste and simplifies purification.

Temperature and Time: Optimizing reaction temperatures and durations to maximize conversion while minimizing side-product formation. For instance, N-alkylation may be accelerated at higher temperatures, while the initial stage of LiAlH₄ reduction is often performed at 0 °C for safety before heating to complete the reaction. nih.gov

Advanced Synthetic Strategies for Analogue Development

Beyond the standard synthesis, advanced strategies are being developed to create structural analogues of piperidine-based amines for various applications, including drug discovery. These methods focus on stereochemical control and environmental sustainability.

Stereoselective Approaches to Chiral Derivatives of this compound

Introducing chirality into piperidine derivatives can be critical for biological activity. While this compound itself is achiral, substitution on the piperidine ring or the aminomethyl side chain would create stereocenters. Advanced methods to control this stereochemistry include:

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly route to chiral amines. Multi-enzymatic cascades, for example using a combination of galactose oxidase (GOase) and imine reductase (IRED) enzymes, have been designed for the synthesis of chiral 3-aminopiperidines from readily available amino alcohols. acs.org This biocatalytic approach could be adapted to produce enantiopure analogues of this compound.

Asymmetric Catalysis: Transition-metal catalysts with chiral ligands are powerful tools for stereoselective synthesis. For instance, rhodium-catalyzed C-H insertions and cyclopropanations have been used for the site-selective and stereoselective functionalization of the piperidine ring at the C2, C3, or C4 positions, controlled by the choice of catalyst and protecting group. ntu.edu.sg Such strategies could be employed to synthesize chiral precursors to the target molecule.

Sustainable Synthesis Methodologies for Piperidine-based Amines

Modern synthetic chemistry emphasizes the use of "green" or sustainable methods that reduce waste, avoid hazardous reagents, and use less energy.

Electrosynthesis: Organic electrosynthesis uses electrical current to drive reactions, often avoiding the need for toxic or expensive chemical oxidants or reductants. A facile and efficient method for synthesizing piperidine derivatives involves the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor, which proceeds under ambient conditions without harmful reagents. acs.org

Earth-Abundant Metal Catalysis: To reduce reliance on expensive and toxic precious metals like palladium or rhodium, research has focused on catalysts based on more abundant metals. Zinc(II) compounds, for example, have been shown to be effective catalysts for the nucleophilic addition of amines to nitriles to form amidines, a key transformation in nitrogen-heterocycle chemistry. Current time information in Bangalore, IN.

Biocatalytic Routes: As mentioned in the stereoselective context, enzyme-based syntheses are inherently sustainable. They operate in aqueous media under mild conditions (temperature and pH) and offer high selectivity, reducing the need for protecting groups and extensive purification steps. acs.org

Table 2: Comparison of Sustainable Synthesis Strategies for Piperidines
StrategyPrincipleAdvantagesReference
ElectrosynthesisUses electricity to drive redox reactionsAvoids toxic reagents, mild conditions, high efficiency acs.org
BiocatalysisEmploys enzymes as catalystsHigh selectivity, aqueous media, mild conditions, biodegradable acs.org
Earth-Abundant Metal CatalysisUses catalysts like Zn(II) instead of precious metalsLower cost, reduced toxicity, high abundance of metal Current time information in Bangalore, IN.

Isotopic Labeling Strategies for Mechanistic and Analytical Studies

Isotopic labeling, where one or more atoms in a molecule are replaced by their isotope (e.g., ²H/D for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N), is an invaluable tool for mechanistic elucidation, metabolic tracking, and as internal standards in quantitative mass spectrometry.

Several strategies can be envisioned for the isotopic labeling of this compound:

Deuterium (B1214612) Labeling (²H): Deuterium can be incorporated at various positions.

Reduction with Labeled Reagents: A straightforward method involves using a deuterated reducing agent. For example, reducing the amide group of 1-propylpiperidine-4-carboxamide with lithium aluminum deuteride (B1239839) (LiAlD₄) instead of LiAlH₄ would install two deuterium atoms on the methylene (B1212753) bridge, yielding (1-Propylpiperidin-4-yl)methane-d₂-amine. This approach has been successfully used to label the side chains of similar molecules. nih.gov

Catalytic H-D Exchange: For labeling the piperidine ring itself, catalytic hydrogen-deuterium exchange is a powerful technique. Using a catalyst like palladium on carbon (Pd/C) in the presence of D₂O can facilitate the exchange of C-H bonds for C-D bonds. mdpi.com The conditions can be tuned to control the degree and location of deuteration. nih.gov

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling:

Labeled Building Blocks: The most common approach is to use a starting material that already contains the desired isotope. For the synthesis of this compound, one could use ¹³C- or ¹⁵N-labeled piperidine-4-carboxamide or a labeled alkylating agent like 1-propyl-1-¹³C-bromide. The synthesis of ¹³C-methyl-labeled amino acids, for instance, often starts with a simple ¹³C-labeled precursor like iodomethane-¹³C. nih.gov

Late-Stage Isotope Exchange: More advanced methods allow for the incorporation of isotopes into a fully formed molecule. A recently developed method for ¹⁵N-labeling of primary amines involves a late-stage isotopic exchange using ¹⁵N-labeled benzophenone (B1666685) imine, providing a way to access the labeled compound directly from its unlabeled counterpart. nih.gov

Exploration of N-Alkyl and N-Aryl Substituents on the Piperidine Ring of this compound Derivatives

The secondary amine of a piperidine-4-ylmethanamine precursor is a common starting point for derivatization. Standard alkylation procedures can be employed to introduce the N-propyl group, and further modifications can be explored by varying this substituent. researchgate.net

The functionalization of the piperidine nitrogen allows for the introduction of a wide array of pharmacophoric elements that can influence a compound's potency, selectivity, and pharmacokinetic properties. The synthesis of N-aryl and N-alkyl derivatives is a fundamental strategy to probe the steric and electronic requirements of a target receptor.

N-Alkylation: The introduction of various alkyl groups can be achieved through standard synthetic protocols. For instance, the secondary amine precursor can be reacted with different alkyl halides or sulfonates. nih.gov This allows for the incorporation of linear, branched, or cyclic alkyl chains, as well as chains containing additional functional groups (e.g., ethers, alcohols). The synthesis of N-aryl 1,4-dihydropyridine (B1200194) derivatives has been achieved through multi-component reactions, highlighting a method applicable to generating diverse libraries. ias.ac.in

N-Arylation: The synthesis of N-aryl derivatives typically involves coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of a bond between the piperidine nitrogen and a variety of aryl or heteroaryl rings. These aryl moieties can introduce key pharmacophoric features, such as hydrogen bond donors/acceptors or hydrophobic surfaces, which can engage in specific interactions with a biological target. The synthesis of N-aryl piperazine (B1678402) derivatives has been well-documented, providing a template for similar reactions on the piperidine scaffold. researchgate.net

Table 1: Examples of N-Substituents for Pharmacophoric Exploration

Substituent TypeExample SubstituentPotential Pharmacophoric ContributionSynthetic Method
Alkyl BenzylAromatic/hydrophobic interactionsReductive amination with benzaldehyde
MethoxyethylHydrogen bond acceptor, improved solubilityAlkylation with 2-methoxyethyl bromide researchgate.net
CyclopropylmethylIntroduction of rigidity, altered metabolic profileAlkylation with cyclopropylmethyl bromide
Aryl PhenylCore hydrophobic interactionsBuchwald-Hartwig amination
PyridinylHydrogen bond acceptor, introduction of basicityBuchwald-Hartwig or Ullmann condensation
Methoxy-phenylHydrogen bond acceptor, electronic modulation ias.ac.inBuchwald-Hartwig amination

To better understand the optimal conformation for receptor binding, medicinal chemists often design and synthesize conformationally constrained analogues. nih.gov By reducing the number of freely rotatable bonds, these molecules can lock the pharmacophore into a more defined orientation, which can lead to increased potency and selectivity. researchgate.net

Strategies for introducing conformational constraints include:

Incorporation of cyclic structures: Fusing a ring to the piperidine or creating bridged systems can severely limit conformational freedom.

Introduction of rigid linkers: Replacing flexible alkyl chains with more rigid units like alkynes or small rings can orient substituents in a specific manner.

Strategic placement of bulky groups: Steric hindrance can be used to favor certain rotamers.

The synthesis of such analogues often requires multi-step sequences. For example, creating a bicyclo[3.1.0]hexane system, a conformationally constrained analogue of lysine, was achieved in eight steps from a known tricycle. nih.gov While these syntheses can be complex, the resulting SAR data is invaluable for understanding the spatial requirements of the ligand-receptor interaction. nih.gov

Scaffold Transformations and Bioisosteric Replacements

Moving beyond simple substitution, more profound modifications to the this compound scaffold involve altering the core ring system itself. These transformations can lead to novel chemical entities with significantly different properties.

Creating bicyclic or spirocyclic systems from the piperidine core are advanced strategies to explore new chemical space and introduce conformational rigidity.

Bicyclic Derivatives: These compounds can be synthesized through intramolecular cyclization reactions. For instance, methodology exists for creating bicyclic [3.1.0] and [4.1.0] cyclopropylamines from amino acid derivatives, which could be adapted to the piperidine scaffold. clockss.orgresearchgate.net These structures rigidly fix the relative orientation of the substituents, providing valuable tools for probing receptor topology.

Spiro Derivatives: Spirocycles, where two rings share a single atom, are of great interest in drug discovery. The synthesis of spiro[chroman-2,4'-piperidin]-4-one and spiro[1-benzofuran-2,4'-piperidin]-3-one derivatives has been reported, demonstrating the feasibility of constructing complex spiro-piperidine systems. nih.govnih.gov These scaffolds are particularly useful for orienting substituents in three-dimensional space in a manner not achievable with simpler monocyclic systems. The synthesis of novel spirooxindole derivatives has also been achieved through one-pot, multicomponent reactions. mdpi.com

Table 2: Comparison of Scaffold Transformations

Scaffold TypeKey Structural FeaturePotential AdvantageExample Synthetic Approach
Bicyclic Two fused ringsHigh conformational rigidity, defined vector for substituentsIntramolecular cyclization clockss.orgresearchgate.net
Spirocyclic Two rings joined at one carbonNovel 3D orientation of substituents, exploration of new chemical spaceMulti-step synthesis from piperidinone precursors nih.govnih.gov
Heterocyclic Replacement of piperidine with another heterocycleAltered electronics, solubility, and hydrogen bonding capacityDe novo synthesis or ring-closing metathesis

Bioisosteric replacement of the piperidine ring with other heterocyclic systems is a common strategy to modulate the physicochemical and pharmacological properties of a lead compound. The goal is to retain the essential binding interactions while improving other characteristics, such as metabolic stability or oral bioavailability.

Possible heterocyclic replacements for the piperidine ring include:

Pyrrolidine (B122466): A five-membered ring that alters the geometry and basicity.

Azepane: A seven-membered ring that provides more conformational flexibility.

Morpholine or Thiomorpholine: Introduces a heteroatom that can act as a hydrogen bond acceptor and may improve solubility.

Pyran or Tetrahydropyran: Replaces the basic nitrogen with a neutral oxygen atom, which can drastically alter the compound's properties and interactions.

The synthesis of these analogues often requires a de novo approach, building the desired heterocyclic ring with the appropriate substituents in place. For example, the synthesis of aryl (4-aryl-1H-pyrrol-3-yl) (thiophen-2-yl) methanone (B1245722) derivatives was achieved via a multicomponent reaction involving a cycloaddition step. nih.gov

Strategies for Enhancing Ligand-Receptor Interactions through Chemical Modification

The ultimate goal of chemical diversification is to enhance the interaction between the ligand and its biological receptor. This can be achieved through several strategies that leverage the chemical modifications described above.

Structure-Based Design: If the three-dimensional structure of the target receptor is known, computational docking can be used to predict which modifications to the this compound scaffold would lead to improved binding. This can guide the synthesis of derivatives with a higher probability of success.

Probing for Additional Binding Pockets: Systematically extending substituents from the scaffold can identify previously unoccupied pockets in the receptor's binding site. This can lead to additional favorable interactions, such as hydrophobic or hydrogen-bonding interactions, thereby increasing affinity and potency.

Optimizing Physicochemical Properties: Chemical modifications also influence properties like solubility and membrane permeability. For example, introducing polar groups can increase aqueous solubility, while fine-tuning the lipophilicity can optimize absorption and distribution. Strategies have been developed to increase the amount of a receptor of interest for more effective testing of ligand candidates. nih.gov

Reducing Off-Target Effects: By creating more rigid or sterically defined analogues, it is possible to improve selectivity for the desired target over other receptors, which can lead to a better therapeutic profile. Conformationally constrained analogues can be designed to fit optimally in the target receptor while being a poor fit for off-target proteins. nih.govresearchgate.net

Through a combination of these strategies—from simple N-alkylation to complex scaffold hopping—the this compound core can be systematically optimized to produce potent, selective, and effective ligands for a variety of biological targets.

Preclinical Pharmacological Characterization of 1 Propylpiperidin 4 Yl Methanamine Derivatives

In Vitro Receptor Binding Affinity and Selectivity Profiling of (1-Propylpiperidin-4-yl)methanamine Analogues

The initial step in characterizing a new chemical entity involves determining its ability to bind to specific biological targets. For this compound derivatives, this process focuses on their affinity for receptors and transporters known to be involved in neuropsychiatric conditions.

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system is a primary target for many therapeutic agents. Derivatives of this compound have been evaluated for their interaction with various 5-HT receptor subtypes. For instance, a series of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives were synthesized and assessed for their binding affinities to the 5-HT1A receptor, a key target in the treatment of depression and anxiety. nih.gov

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a receptor. nih.gov In these experiments, a radiolabeled ligand with known high affinity for the target receptor is used. The test compound is then introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can then be converted to a binding affinity constant (Ki).

For a series of 1-(1-benzoylpiperidin-4-yl) methanamine derivatives, competition binding assays revealed high affinity for the 5-HT1A receptor. One notable compound, 12a , demonstrated a potent 5-HT1A receptor affinity with a Ki value of 0.069 nM. nih.gov This high affinity suggests a strong interaction with this particular serotonin receptor subtype.

Table 1: 5-HT1A Receptor Binding Affinity for Selected this compound Derivatives

CompoundKi (nM) for 5-HT1A Receptor
12a 0.069

This table is interactive. Click on the headers to sort the data.

While equilibrium binding constants like Ki provide a measure of a ligand's affinity, understanding the kinetics of the interaction—the rates of association (kon) and dissociation (koff)—can offer deeper insights into the drug-receptor interaction. Kinetic analysis of radioligand binding can indicate how quickly a drug binds to its target and how long it remains bound. nih.gov For instance, a lower dissociation rate (k-1) suggests a longer residence time of the drug at the receptor. nih.gov Detailed binding kinetic studies for this compound derivatives are not extensively available in the public domain, representing an area for future research.

To understand the full pharmacological profile of this compound analogues, it is crucial to assess their binding to other CNS targets beyond the serotonin system. These can include dopamine (B1211576) and norepinephrine (B1679862) receptors and transporters. nih.govnih.gov The selectivity of a compound for its intended target over other receptors is a critical factor in its potential therapeutic utility.

In addition to receptor binding, some derivatives have been evaluated for their ability to inhibit the reuptake of serotonin. The same compound 12a , which showed high 5-HT1A affinity, was also a potent inhibitor of serotonin reuptake, with an IC50 value of 8.2 nM. nih.gov This dual activity—receptor binding and transporter inhibition—is a characteristic of some modern antidepressant agents.

Table 2: Serotonin Transporter (SERT) Inhibition for a Selected this compound Derivative

CompoundIC50 (nM) for SERT Inhibition
12a 8.2

This table is interactive. Click on the headers to sort the data.

Serotonin Receptor Subtype Ligand Interactions (e.g., 5-HT1B, 5-HT1D, 5-HT4, 5-HT6)

In Vitro Functional Assays for Agonist, Antagonist, and Inverse Agonist Activity

Beyond determining if a compound binds to a receptor, it is essential to understand the functional consequence of that binding. Functional assays determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by its natural ligand), or an inverse agonist (produces an effect opposite to that of an agonist).

For G-protein coupled receptors (GPCRs) like the 5-HT receptors, functional activity can be measured through various downstream signaling events, such as the production of second messengers like cyclic AMP (cAMP) or calcium mobilization. For example, a study on dopamine D3 receptor ligands used a mitogenesis assay to determine that a compound was a potent antagonist. nih.gov While detailed functional assay results for the this compound derivatives at various serotonin receptors are not fully elucidated in the available literature, their potent binding affinities, particularly at the 5-HT1A receptor, warrant further investigation into their functional profiles.

G-Protein Coupled Receptor (GPCR) Signal Transduction Pathway Modulation

An extensive review of publicly available scientific literature and research databases did not yield specific data on the modulation of G-Protein Coupled Receptor (GPCR) signal transduction pathways by this compound derivatives. While related piperidine-containing compounds have been explored for their activity at various GPCRs, such as serotonin receptors, no direct evidence was found for this specific chemical series.

Adenylyl Cyclase Inhibition/Activation Assays

There is no available information in the public domain from preclinical studies detailing the effects of this compound derivatives in adenylyl cyclase inhibition or activation assays. This suggests that the primary research focus for this class of compounds has likely been outside of direct modulation of this signaling enzyme.

Ligand-Induced Receptor Recruitment and Internalization Studies

Preclinical data from ligand-induced receptor recruitment and internalization studies for this compound derivatives are not available in the reviewed literature. Such studies are crucial for understanding the functional consequences of ligand-receptor interactions, and their absence indicates a gap in the pharmacological profiling of this compound class.

Preclinical Enzyme Inhibition Studies with this compound Derivatives (e.g., Sphingosine (B13886) Kinase 1)

Significant preclinical research has been conducted on this compound derivatives as inhibitors of Sphingosine Kinase 1 (SphK1). acs.orgnih.gov SphK1 is a critical enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cell growth, proliferation, and survival. acs.orgnih.gov Dysregulation of SphK1 activity has been implicated in various diseases, most notably cancer and inflammatory conditions, making it a compelling target for therapeutic intervention. acs.orgnih.gov

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit SphK1. These studies have identified key structural features that contribute to their inhibitory activity and selectivity.

Determination of Inhibitory Potency and Enzyme Kinetics

A key derivative from this class, RB-005, which has a 1-(4-octylphenethyl)piperidin-4-ol structure, has been identified as a potent inhibitor of SphK1. nih.gov In enzymatic assays, RB-005 demonstrated an IC50 value of 3.6 µM for the inhibition of SphK1 activity. nih.gov The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, and a low micromolar value indicates significant inhibitory potential.

The mechanism of inhibition for some of these derivatives has been further explored, revealing that beyond reversible inhibition, compounds like RB-005 can also induce the proteasomal degradation of the SphK1 enzyme within cells. nih.gov This dual action of activity inhibition and protein degradation suggests a more profound and sustained biological effect.

Below is an interactive data table summarizing the inhibitory potency of a key derivative.

CompoundTarget EnzymeIC50 (µM)
RB-005Sphingosine Kinase 1 (SphK1)3.6 nih.gov

Substrate Specificity and Isoform Selectivity Profiling

A crucial aspect of preclinical characterization is determining the selectivity of an inhibitor for its target enzyme over other related enzymes, which can help in minimizing off-target effects. Research has shown that derivatives of this compound can be highly selective for SphK1 over its isoform, Sphingosine Kinase 2 (SphK2). acs.orgnih.gov

For instance, RB-005 was found to be a selective inhibitor of SphK1. acs.orgnih.gov This selectivity is attributed to specific structural features of the molecule. The presence of a hydroxyl group on the piperidine (B6355638) ring and the nature of the substituent on the piperidine nitrogen are critical for conferring selectivity for SphK1 over SphK2. acs.orgnih.gov Another derivative, RB-019, the 3-hydroxy regioisomer of RB-005, also displayed selectivity for SphK1, although it was a less potent inhibitor. acs.orgnih.gov

This demonstrated selectivity is a significant finding, as SphK1 and SphK2 can have different, and sometimes opposing, physiological roles. Therefore, isoform-selective inhibitors are valuable tools for both research and potential therapeutic development. nih.gov

The following table provides an overview of the selectivity profile for representative compounds.

CompoundTargetSelectivity Profile
RB-005SphK1Selective inhibitor of SphK1 over SphK2. acs.orgnih.gov
RB-019SphK1Selective but less potent inhibitor of SphK1 compared to RB-005. acs.orgnih.gov

Structure Activity Relationship Sar and Lead Optimization Studies of 1 Propylpiperidin 4 Yl Methanamine Analogues

Identification of Key Structural Determinants for Biological Activity

The biological activity of (1-Propylpiperidin-4-yl)methanamine analogues is intricately linked to their structural architecture. The core components, namely the benzimidazole-4-carboxamide group and the N-propylpiperidine moiety, each play a crucial role in the interaction with the target protein. For instance, in the context of PARP-1 inhibition, the benzimidazole (B57391) carboxamide scaffold is a well-established pharmacophore. nih.govnih.gov The aromatic nature of the benzimidazole ring and the hydrogen bonding capacity of the carboxamide group are critical for anchoring the molecule within the nicotinamide (B372718) binding site of the PARP enzyme. researchgate.netresearchgate.net

Systematic modifications of the this compound scaffold have provided valuable insights into the correlation between substituent effects and biological activity. In the case of PARP inhibitors, the focus has been on optimizing the interactions with the enzyme's active site to enhance affinity and, consequently, functional potency.

One of the most successful compounds from this class is 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, which has demonstrated high potency against the PARP-1 enzyme with a Ki of 8 nM and an EC50 of 3 nM in a whole-cell assay. nih.govnih.gov The development of this compound involved the exploration of various cyclic amine-containing benzimidazole carboxamides. nih.govnih.gov While specific data for a wide range of analogues is not publicly available, the high potency of this particular compound underscores the importance of the 1-propylpiperidine (B1614701) group in achieving strong inhibition.

The table below summarizes the reported activity of this lead compound.

Compound NameTargetKi (nM)EC50 (nM)
2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamidePARP-183

Data sourced from Penning et al., 2008. nih.govnih.gov

The exploration of different saturated nitrogen-containing heterocycles as linkers has also been a key area of investigation in similar benzimidazole carboxamide series. For instance, studies on related compounds have shown that replacing the piperidine (B6355638) with a 1,4-diazepane group can lead to enhanced anti-proliferation activity in certain cancer cell lines. nih.gov This highlights that while the 1-propylpiperidine is effective, other cyclic amines can also be employed to modulate the activity profile.

The three-dimensional conformation of this compound analogues is a critical factor in their ability to bind to a biological target. The piperidine ring, being a flexible six-membered ring, can adopt various conformations, with the chair form being the most stable. In a substituted piperidine, the substituents can occupy either an axial or equatorial position, and the preferred orientation can significantly impact the molecule's shape and its interaction with a receptor.

For 4-substituted piperidines, the conformational free energies are generally similar to those of analogous cyclohexanes. nih.gov However, in the case of piperidinium (B107235) salts, which would be the relevant form under physiological pH, polar substituents in the 4-position can lead to a stabilization of the axial conformer. nih.gov This is due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov In some instances, this can even cause a reversal of the conformational preference, with the axial form becoming more favored. nih.gov

The orientation of the methanamine group or, in the case of the PARP inhibitors, the benzimidazole-carboxamide moiety, relative to the piperidine ring is crucial for proper alignment within the binding site. A molecule that can readily adopt the bioactive conformation, i.e., the conformation required for optimal binding, will exhibit higher affinity. Molecular mechanics calculations can be employed to predict the conformer energies and help in understanding the conformational preferences of these molecules. nih.gov While specific conformational analysis studies on this compound itself are not widely published, the principles of piperidine conformational analysis provide a strong framework for understanding its potential binding modes.

Rational Design and Iterative Optimization Strategies

The development of potent analogues of this compound has been guided by rational design principles and iterative optimization cycles. A key strategy in the design of PARP inhibitors based on this scaffold has been to mimic the natural substrate of the enzyme, NAD+. researchgate.net The benzimidazole-carboxamide portion of the molecule effectively mimics the nicotinamide part of NAD+, engaging in similar hydrogen bonding and π-stacking interactions with the amino acid residues in the enzyme's active site. researchgate.netresearchgate.net

The design process often begins with a lead compound, which is then systematically modified to improve its properties. This involves an iterative process of designing new analogues, synthesizing them, and evaluating their biological activity. The feedback from the biological testing is then used to inform the design of the next set of compounds.

A common approach in the optimization of this compound analogues is the systematic variation of different chemical features. This can include:

Modification of the piperidine substituent: The n-propyl group at the 1-position of the piperidine can be replaced with other alkyl or functional groups to probe the size and nature of the binding pocket.

Alteration of the linker: The piperidine ring itself can be replaced by other cyclic amines, such as pyrrolidine (B122466) or azepane, to assess the impact of ring size on activity and selectivity. nih.gov

Substitution on the benzimidazole ring: Introducing substituents on the benzimidazole core can modulate the electronic properties of the molecule and provide additional interaction points with the target.

These systematic variations allow for the construction of a detailed SAR, which can then be used to guide further optimization efforts towards compounds with improved efficacy and a better selectivity profile.

In modern drug discovery, the goal is not only to maximize potency but also to achieve a balance of multiple properties, including pharmacokinetic and safety profiles. researchgate.net This is known as multi-parameter optimization (MPO). For analogues of this compound, MPO would involve simultaneously considering factors such as:

Potency: High affinity for the intended target.

Selectivity: Lower affinity for other related and unrelated targets to minimize off-target effects.

Pharmacokinetic properties: Good oral bioavailability, appropriate metabolic stability, and a suitable half-life.

Physicochemical properties: Aqueous solubility and membrane permeability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. researchgate.netnih.gov

A QSAR study has been conducted on a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives as PARP inhibitors. nih.gov This study aimed to elucidate the structural features required for potent inhibition and to develop predictive 2D-QSAR models. The best model was developed using a partial least squares (PLS) method and was based on a set of molecular descriptors. nih.gov

The key descriptors identified in the model were:

SdsCHcount: This descriptor is related to the count of >CH- groups, indicating the importance of certain saturated carbon centers.

Rotatable Bond Count: This descriptor reflects the flexibility of the molecule.

The statistical quality of the developed QSAR model was high, with a correlation coefficient (r²) of 0.8590 and a cross-validated squared correlation coefficient (q²) of 0.7875. nih.gov This indicates a strong correlation between the selected descriptors and the observed biological activity and suggests good predictive power of the model. nih.gov

The table below summarizes the statistical results of the QSAR model.

Statistical ParameterValue
r² (Correlation Coefficient)0.8590
q² (Cross-validated Squared Correlation Coefficient)0.7875

Data sourced from Sharma et al., 2016. nih.gov

Such QSAR models are valuable tools in the lead optimization process, as they provide insights into the structural requirements for activity and can guide the rational design of novel, more potent inhibitors. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a cornerstone in the rational design of novel analogues of this compound with enhanced biological activity. These models establish a mathematical correlation between the structural features of the molecules and their observed biological effects.

A notable example in this area is the QSAR study conducted on a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives, which are close structural analogues of this compound, as potent inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov In this research, a variety of molecular descriptors were calculated to represent the physicochemical properties of the compounds. A genetic algorithm was then utilized to select the most relevant descriptors that contribute significantly to the biological activity. nih.gov

The selected descriptors were subsequently used to build a multiple linear regression (MLR) model. The resulting QSAR model demonstrated high statistical significance, with a squared correlation coefficient (R²) of 0.935. nih.gov This indicates that the model could explain 93.5% of the variance in the observed biological activity. The robustness and predictive power of the model were further validated through rigorous internal and external validation techniques, including leave-one-out (Q²_LOO = 0.894) and leave-group-out (Q²_LGO = 0.875) cross-validation. nih.gov The high F-statistic value (F = 53.481) also underscored the statistical significance of the model. nih.gov Such a validated QSAR model serves as a reliable predictive tool for estimating the PARP inhibitory activity of newly designed, yet unsynthesized, analogues.

The table below presents data from a study on a series of piperidine derivatives, illustrating the kind of data used in developing SAR and QSAR models. The compounds are evaluated for their binding affinity (Ki) at the dopamine (B1211576) transporter (DAT).

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Compound A8830 ± 22505230 ± 9349020 ± 971
Compound B156000 ± 2250028200 ± 6280>100,000
Compound C6070 ± 8293420 ± 36811900 ± 1090
Compound D7440 ± 2093260 ± 168Not Tested
Data adapted from: Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter. nih.gov

Application of QSAR in Virtual Library Design

Once a predictive and validated QSAR model is established, it becomes a valuable asset in the design of virtual libraries of novel compounds. This approach, often referred to as virtual screening, allows for the rapid in silico evaluation of a large number of potential drug candidates without the need for immediate chemical synthesis and biological testing.

The process begins with the creation of a virtual library of analogues based on the this compound scaffold. This is achieved by systematically modifying various parts of the molecule, such as the piperidine ring substitutions, the nature of the linker, and the terminal functional groups.

The developed QSAR model is then applied to this virtual library to predict the biological activity of each designed compound. This allows for the prioritization of a smaller, more focused set of compounds that are predicted to have the most promising activity profiles. By focusing synthetic efforts on these high-potential candidates, the efficiency of the drug discovery process is significantly enhanced, saving both time and resources.

For instance, the QSAR model developed for the 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide series can be used to screen a virtual library of new derivatives to identify those with potentially superior PARP inhibitory activity. nih.gov The model's descriptors provide insights into which structural modifications are likely to improve activity, guiding the design of the virtual library towards more potent compounds. This rational, model-driven approach is a key strategy in modern lead optimization.

Computational Chemistry and Molecular Modeling in the Study of 1 Propylpiperidin 4 Yl Methanamine

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. connectjournals.com In the context of drug discovery, this is crucial for predicting the binding mode of a ligand to its protein target. Studies involving piperidine-based compounds frequently employ docking simulations to identify potential drug candidates. connectjournals.comnih.gov For instance, in the search for novel Sphingosine (B13886) Kinase 1 (SphK1) inhibitors, molecular docking is a primary tool for screening large libraries of compounds. nih.govnih.gov

The binding mode describes the specific orientation and conformation of a ligand within the active site of a protein. The interaction fingerprint is a representation of the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While (1-Propylpiperidin-4-yl)methanamine was utilized as a synthetic precursor for more complex SphK1 inhibitors, detailed interaction fingerprints for this specific compound are not extensively documented in primary literature. nih.gov However, the general binding characteristics of piperidine-containing ligands within the SphK1 active site have been described. These often involve interactions with key amino acid residues. For example, studies on related inhibitors show that interactions with residues like Asp178 can be crucial for binding affinity.

A theoretical docking of this compound into the SphK1 active site (PDB: 3VZB) could reveal potential interactions. The primary amine of the methanamine group and the tertiary amine of the piperidine (B6355638) ring are likely to be key interacting moieties.

Table 1: Theoretical Interaction Profile of this compound with SphK1

Interacting Group of LigandPotential Interacting Residue in SphK1Type of Interaction
Methanamine (-CH2NH2)Aspartic Acid (Asp178)Hydrogen Bond, Ionic
Propyl group (-CH2CH2CH3)Hydrophobic PocketHydrophobic
Piperidine RingVariousvan der Waals

This table represents a theoretical model of interactions and is not derived from direct experimental or published computational results for this specific compound.

The reliability of docking simulations is assessed through validation studies. Cross-docking, for example, involves docking a ligand from one crystal structure into a different structure of the same protein to see if the algorithm can reproduce the original binding pose.

In broader studies on SphK1 inhibitors, docking algorithm performance is a critical consideration. nih.gov For instance, the ability of a docking program to correctly place known inhibitors within the binding site is often evaluated before its use in a large-scale virtual screening campaign. However, specific performance metrics for the docking of this compound are not available in the literature, as it was not a primary focus of the computational validation studies. nih.gov

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are used to study the stability of ligand-protein complexes and to understand the dynamic nature of their interactions. nih.gov

MD simulations can be used to assess the stability of a ligand's binding mode as predicted by docking. By simulating the complex over a period of nanoseconds, researchers can observe whether the key interactions are maintained.

In the integrative study that synthesized this compound, MD simulations were performed on the final, more complex inhibitor candidates, not on the synthetic intermediates. nih.gov These simulations revealed that for some inhibitors, a strong interaction with a key aspartate residue was maintained throughout the simulation, suggesting this as a critical anchoring point. It was noted that enhancing such interactions could lead to more potent inhibitors. nih.gov

Table 2: Parameters in MD Simulations of Related Piperidine Derivatives

ParameterValue/DescriptionReference
SoftwareAMBER nih.gov
Simulation Timee.g., 1.5 ns nih.gov
Key AnalysisPer-residue interaction analysis, RMSD nih.gov

Water molecules within a protein's binding site can play a crucial role in mediating ligand-protein interactions. MD simulations can track the position and dynamics of these water molecules, revealing whether they are displaced by the ligand or form bridging interactions.

Detailed analysis of water molecule dynamics specifically concerning the binding of this compound is not available in the published literature. This level of analysis is typically reserved for lead compounds or clinically relevant inhibitors.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are then used as queries to search large chemical databases for novel compounds (virtual screening). nih.govresearchgate.net

Structure-Based Virtual Screening (SBVS): Using the 3D structure of the target protein to dock and score compounds from a library. nih.gov

Identification of Hits: From an initial screening of numerous compounds, a small number were selected for biological testing. nih.gov

Synthesis and Biological Evaluation: The selected hits, some of which were synthesized using precursors like this compound, were then tested for their inhibitory activity. nih.gov

This approach led to the identification of new core structures (scaffolds) for the development of future SphK1 inhibitors. nih.gov

Generation of Ligand-based and Structure-based Pharmacophore Models

Pharmacophore modeling is a pivotal technique in computer-aided drug design, defining the essential steric and electronic features required for a molecule to interact with a specific biological target. youtube.com For a molecule such as this compound, both ligand-based and structure-based pharmacophore models can be developed to guide the discovery of novel, potent, and selective ligands.

Ligand-based models are constructed by aligning a set of active molecules and extracting their common chemical features. For piperidine derivatives, pharmacophore models often include features like a positive ionizable group, hydrophobic regions, and hydrogen bond acceptors/donors. nih.gov For instance, a study on piperidone derivatives identified a four-point pharmacophore with one hydrophobic, one hydrogen bond donor with positive ionic charge, and two aromatic rings as crucial for anticancer activity. derpharmachemica.com Although this compound lacks aromatic rings, the aliphatic amine and the propyl group could be key pharmacophoric features.

Structure-based pharmacophore models are derived from the three-dimensional structure of a biological target in complex with a ligand. frontiersin.org This approach provides a more detailed understanding of the key interactions within the active site. For piperidine-containing compounds, docking studies have revealed that the piperidine nitrogen often forms crucial salt bridge interactions with acidic residues like glutamate (B1630785) and aspartate in the target's binding site. nih.gov The primary amine of this compound could also participate in significant hydrogen bonding interactions.

A typical pharmacophore model for a piperidine derivative might include the features outlined in the table below:

Pharmacophore FeaturePotential Contribution from this compound
Positive Ionizable (PI)Tertiary amine in the piperidine ring
Hydrogen Bond Donor (HBD)Primary amine (methanamine group)
Hydrogen Bond Acceptor (HBA)Nitrogen atoms of the piperidine and methanamine groups
Hydrophobic (H)Propyl group and piperidine ring

High-Throughput Virtual Screening of Chemical Libraries

High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This method is significantly faster and more cost-effective than experimental high-throughput screening. While no specific HTVS studies that identified this compound as a hit have been published, the principles of this technique are highly relevant for exploring its potential biological activities.

In a typical HTVS workflow, a pharmacophore model or a docked structure of a known ligand is used as a query to filter large compound databases. rsc.org Fragment-based virtual screening is a related approach that starts with smaller, less complex molecules to identify initial binding fragments, which can then be grown or linked to create more potent leads. nih.govdiva-portal.org The piperidine moiety itself is a common fragment in many screening libraries. rsc.org

The process of discovering new inhibitors often involves screening vast chemical libraries. For instance, a study aimed at identifying novel inhibitors for a particular enzyme might screen thousands of compounds. ekb.eg The hits from such a screen would then be subjected to further experimental validation. The synthesis of this compound has been described in the literature, making it a viable candidate for inclusion in such screening libraries. nih.gov

Advanced Quantum Chemical Calculations for Molecular Interaction Analysis

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions with biological targets. ekb.eg

Electronic Structure Properties and Reactivity Prediction

Semi-empirical and density functional theory (DFT) methods are commonly used to calculate the electronic and energetic characteristics of piperidine derivatives. chemjournal.kz These calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. ekb.egchemjournal.kz A smaller gap suggests higher reactivity.

Studies on various piperidine derivatives have shown that they are generally nucleophilic and rigid in nature. chemjournal.kz The reactivity and stability of these compounds can be influenced by the nature and position of substituents on the piperidine ring. For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the electronic distribution and, consequently, the molecule's interaction with its target.

Below is a hypothetical data table illustrating the kind of data that would be generated from quantum chemical calculations on this compound, based on typical values for similar piperidine derivatives.

ParameterHypothetical Value for this compoundSignificance
HOMO Energy-9.5 eVRelates to the ability to donate electrons
LUMO Energy1.5 eVRelates to the ability to accept electrons
HOMO-LUMO Gap11.0 eVIndicates chemical stability
Dipole Moment2.5 DReflects polarity and potential for dipole-dipole interactions
Heat of Formation-30 kcal/molIndicates thermodynamic stability

Topological Analysis of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. researchgate.netnih.gov This analysis can identify bond critical points (BCPs) and provide quantitative information about the nature of interactions, such as hydrogen bonds, which are crucial for ligand-protein binding. researchgate.net

In the context of drug design, QTAIM can be used to study the interactions between a ligand and the amino acid residues in a protein's active site. nih.gov For a molecule like this compound, QTAIM analysis could precisely characterize the hydrogen bonds formed by its primary amine and the electrostatic interactions involving the protonated piperidine nitrogen. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key parameters in this analysis. A positive value of ∇²ρ is indicative of non-covalent interactions. nih.gov

An integrative study on sphingosine kinase 1 inhibitors, which included compounds with piperidine moieties, utilized QTAIM calculations to describe in detail the molecular interactions stabilizing the ligand-receptor complexes. nih.gov Such an analysis for this compound would provide valuable insights into its binding mode and could guide further structural modifications to enhance its affinity and selectivity for a given target.

Future Research Directions and Advanced Applications of 1 Propylpiperidin 4 Yl Methanamine in Chemical Biology

Application as a Chemical Probe for Illuminating Receptor Biology in Preclinical Models

Chemical probes are essential for the functional annotation of the genome and for understanding the roles of specific proteins in health and disease. The structural characteristics of (1-Propylpiperidin-4-yl)methanamine, featuring a basic nitrogen within the piperidine (B6355638) ring and a primary amine, suggest its potential to interact with various biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels.

Investigation of Serotonin (B10506) Receptor Function in Animal Models

The 4-aminomethylpiperidine scaffold is a well-established pharmacophore for serotonin (5-HT) receptors. The N-alkylation of the piperidine nitrogen is a common strategy to modulate affinity and selectivity for different 5-HT receptor subtypes. The N-propyl group in this compound is of particular interest, as the size and lipophilicity of the N-alkyl substituent can significantly influence binding affinity and functional activity at various serotonin receptors, including the 5-HT1A and 5-HT4 subtypes.

Future research could involve the synthesis and pharmacological characterization of this compound to determine its binding profile at a panel of serotonin receptors. Based on studies of analogous compounds, it is hypothesized that it may exhibit significant affinity for the 5-HT1A and/or 5-HT4 receptors. For instance, studies on related N-alkylated 4-aminomethylpiperidines have demonstrated high affinity for these receptors, suggesting that the N-propyl derivative could serve as a valuable tool for their study.

Should this compound demonstrate high affinity and selectivity for a specific serotonin receptor subtype, it could be utilized as a chemical probe in animal models to investigate the physiological and pathophysiological roles of that receptor. For example, if it is a potent 5-HT1A receptor ligand, it could be used to study anxiety, depression, and cognitive processes. Conversely, if it targets the 5-HT4 receptor, it could be employed to investigate its role in learning, memory, and gastrointestinal motility.

To illustrate the potential affinity of such a scaffold, the following table presents binding affinity data for structurally related compounds at human serotonin receptors.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT4 (Ki, nM)
(1-Butylpiperidin-4-yl)methyl 8-amino-7-iodo-2,3-dihydrobenzo[b]\dioxine-5-carboxylate--High Affinity
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine1.2--
1-phenyl-4-[3-(5-methoxytetralin-1-yl)propyl]piperazine0.50>1000-

This table is illustrative and based on data from structurally related, but distinct, chemical series to highlight the potential of the N-alkylated piperidine scaffold to target serotonin receptors with high affinity.

Exploration of Novel Pharmacological Targets and Pathways

Beyond the well-established interactions with serotonin receptors, the piperidine scaffold is known to interact with a wide range of other CNS targets. High-throughput screening and chemoproteomics approaches could be employed to identify novel protein targets for this compound. This could lead to the discovery of new biological pathways regulated by this chemical scaffold and open up new avenues for therapeutic intervention. The unique substitution pattern of this compound may confer selectivity for previously unexplored targets, making it a valuable tool for expanding our understanding of neuropharmacology.

Development of Imaging Agents and Affinity Ligands for Target Validation

The validation of novel drug targets is a critical step in the drug discovery process. Imaging agents, such as those used in Positron Emission Tomography (PET), and affinity ligands are powerful tools for in vivo target validation. The piperidine scaffold is frequently utilized in the development of PET radioligands due to its favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.

This compound could serve as a lead structure for the development of novel PET tracers. By incorporating a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18, into the molecule, it could be transformed into an imaging agent for visualizing and quantifying its target protein in the living brain. For example, if the compound shows high affinity and selectivity for a specific receptor, a radiolabeled version could be used to measure receptor density in various neurological and psychiatric disorders, as well as to assess target engagement by novel therapeutic candidates in clinical trials. The development of such a PET ligand would require a multi-parameter optimization of its properties to ensure it meets the stringent criteria for a successful CNS imaging agent.

The following table outlines key properties for a successful CNS PET ligand, which would need to be considered in the development of a radiolabeled version of this compound.

PropertyDesired RangeRationale
Affinity (Kd) < 10 nMSufficiently high affinity to provide a good specific binding signal.
Lipophilicity (logD) 1 - 3.5Optimal for blood-brain barrier penetration and minimizing non-specific binding.
Molecular Weight < 500 DaGenerally favored for good pharmacokinetic properties.
Metabolism No brain-penetrant radiometabolitesAvoids confounding the PET signal.
Selectivity > 50-fold over related targetsEnsures the PET signal is specific to the target of interest.

Integration with Advanced Screening Platforms and Cheminformatics Approaches

The discovery of novel bioactive molecules is increasingly driven by the integration of high-throughput screening (HTS) and cheminformatics. Large compound libraries are screened against biological targets to identify "hits," which are then optimized into lead compounds. The this compound scaffold can be incorporated into diversity-oriented synthesis strategies to generate libraries of related compounds for HTS campaigns.

Cheminformatics can play a crucial role in guiding the design of these libraries and in analyzing the screening data. Computational models can be used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential off-target activities of virtual libraries based on the this compound core. This in silico screening can help to prioritize the synthesis of compounds with the most promising drug-like properties. Furthermore, analysis of HTS data from piperidine-based libraries can reveal structure-activity relationships (SAR) that can inform the rational design of more potent and selective compounds.

The use of such integrated platforms can accelerate the discovery of novel probes and drug candidates derived from the this compound scaffold.

Contribution to the Rational Design of Next-Generation Therapeutic Candidates

The insights gained from the use of this compound as a chemical probe and in target validation studies can directly contribute to the rational design of new therapeutic agents. By understanding the SAR of this scaffold for a particular target, medicinal chemists can make informed modifications to the molecule to improve its potency, selectivity, and pharmacokinetic profile.

For example, if this compound is found to be a potent ligand for a receptor implicated in a neurodegenerative disease, this information can be used to design new molecules with improved therapeutic potential. The N-propyl group, the aminomethyl moiety, and the piperidine ring itself can all be systematically modified to optimize interactions with the target protein. This iterative process of design, synthesis, and biological evaluation is at the heart of modern drug discovery and can lead to the development of novel treatments for a wide range of disorders.

Q & A

Basic Research Question

  • Solubility testing : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Centrifuge at 10,000 rpm for 15 min and quantify supernatant via UV-Vis .
  • Stability profiling : Incubate at 37°C for 24–72 hrs. Monitor degradation via LC-MS; amine oxidation or hydrolysis products indicate susceptibility to pH/enzymatic cleavage .
  • Cryopreservation : Store at -80°C in argon-purged vials to prevent amine oxidation.

How can advanced analytical techniques resolve stereochemical impurities in this compound synthesis?

Advanced Research Question

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with chiral standards .
  • X-ray crystallography : Resolve absolute configuration by co-crystallizing with tartaric acid derivatives .
  • Dynamic NMR : Detect axial-equatorial isomerization barriers at low temperatures (-40°C) to identify conformational impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.